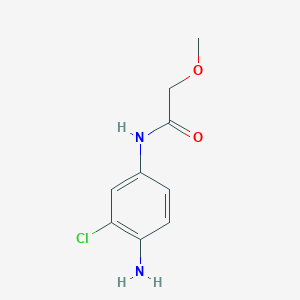![molecular formula C12H12N4OS B2988942 N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097883-16-2](/img/structure/B2988942.png)
N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyridazin-3-amine” is a chemical compound with the molecular formula C12H12N4OS and a molecular weight of 260.32. It’s important to note that while there is limited information available specifically on this compound, there is a wealth of knowledge on similar thiophene-based compounds .
Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of “N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyridazin-3-amine” would be expected to contain this thiophene ring, along with azetidin and pyridazin rings.Aplicaciones Científicas De Investigación
Anti-inflammatory Agents
Compounds containing thiophene nuclei have demonstrated anti-inflammatory properties, indicating that our compound may also serve as an anti-inflammatory agent in medical research .
Alzheimer’s Disease Treatment
Thiophene derivatives have been used as serotonin antagonists in the treatment of Alzheimer’s disease. This implies that our compound could be investigated for similar therapeutic applications .
Organic Semiconductors
Thiophene-mediated molecules play a significant role in the advancement of organic semiconductors, suggesting that our compound could be utilized in material science research related to organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Drug Discovery
Azetidine derivatives are used as motifs in drug discovery due to their unique structural properties. Our compound could be part of novel pharmacophores for pharmaceutical development .
Polymer Synthesis
Azetidine derivatives have been applied in polymer synthesis, indicating that our compound might be useful in creating new polymeric materials with specific desired properties .
Direcciones Futuras
While the future directions for this specific compound are not outlined in the available literature, thiophene-based compounds continue to be a focus of research due to their potential biological activities . Further studies could explore the potential applications of “N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyridazin-3-amine” in various fields.
Propiedades
IUPAC Name |
[3-(pyridazin-3-ylamino)azetidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c17-12(9-3-5-18-8-9)16-6-10(7-16)14-11-2-1-4-13-15-11/h1-5,8,10H,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIMIIRFQDVAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=C2)NC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyridazin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2988860.png)
![N-cyclopentyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2988861.png)
![N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2988862.png)


![2-((2-methoxyethyl)amino)-8-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2988869.png)

![4-(4-fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2988874.png)




![[2-(Aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B2988882.png)